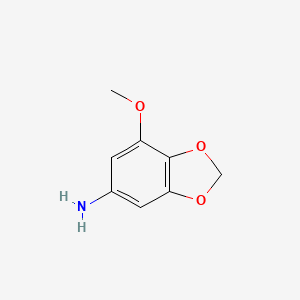![molecular formula C22H22N2O4S B15000224 N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B15000224.png)
N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide” is an organic compound that belongs to the class of amides. It features a complex structure with methoxyphenyl and thiophenyl groups, which may impart unique chemical and biological properties. This compound could be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the amide bond: This can be achieved by reacting an amine with an acyl chloride or an anhydride under basic conditions.
Introduction of the methoxyphenyl groups: This step might involve electrophilic aromatic substitution reactions.
Incorporation of the thiophenyl group: This could be done through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of metal catalysts like palladium or nickel.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction temperature and pressure to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
“N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide” may undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the amide group to amines.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Applications De Recherche Scientifique
“N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide” could have various applications in scientific research:
Chemistry: As a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of “N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide” would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Pathways involved: Could include inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,2-bis(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide: can be compared with other amides or compounds containing methoxyphenyl and thiophenyl groups.
Unique Features: Its specific substitution pattern and functional groups might impart unique reactivity and biological activity.
List of Similar Compounds
- N-phenylacetamide
- N-(4-methoxyphenyl)acetamide
- 2-(thiophen-2-yl)acetamide
This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and experimental data would be necessary.
Propriétés
Formule moléculaire |
C22H22N2O4S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N,2-bis(4-methoxyphenyl)-2-[(2-thiophen-2-ylacetyl)amino]acetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-27-17-9-5-15(6-10-17)21(24-20(25)14-19-4-3-13-29-19)22(26)23-16-7-11-18(28-2)12-8-16/h3-13,21H,14H2,1-2H3,(H,23,26)(H,24,25) |
Clé InChI |
GBHJFOBQBDRBGL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)NC(=O)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide](/img/structure/B15000150.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide](/img/structure/B15000153.png)
![3,5-bis(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B15000155.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B15000158.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15000161.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxybenzyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15000165.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B15000166.png)

![6-(furan-2-yl)-3-methyl-1-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15000200.png)

![N-[4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15000208.png)
![6-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15000209.png)
![1-(4-fluorophenyl)-2-hydroxy-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15000210.png)
![1-(2-ethylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B15000214.png)
